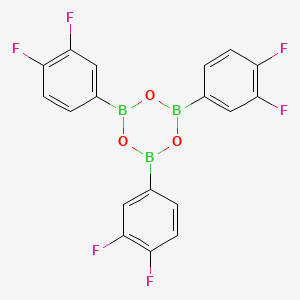

2,4,6-Tris(3,4-difluorophenyl)boroxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

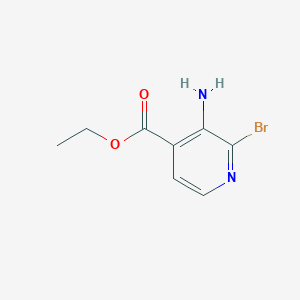

2,4,6-Tris(3,4-difluorophenyl)boroxin is a chemical compound with the molecular formula C18H9B3F6O3 and a molecular weight of 419.69 . It is also known by alternate names such as 3,4-Difluorophenylboronic Anhydride and Tris(3,4-difluorophenyl)cycloboroxane .

Molecular Structure Analysis

The molecular structure of this compound is characterized by three 3,4-difluorophenyl groups attached to a boroxin ring . The boroxin ring, a cyclic structure composed of three boron atoms and three oxygen atoms, is a key feature of this compound.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4,6-Tris(3,4-difluorophenyl)boroxin, focusing on six unique applications:

Catalysis in Organic Synthesis

This compound is widely used as a catalyst in various organic reactions. Its boron-containing structure makes it effective in facilitating Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules . This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Electrolyte Additive in Lithium-Ion Batteries

This compound has been explored as an electrolyte additive to enhance the performance of lithium-ion batteries. It helps improve the stability of the electrode-electrolyte interface, leading to better cycling performance and higher capacity retention . This is especially important for high-voltage cathode materials like lithium cobalt oxide (LCO).

Fluorescent Probes in Biological Imaging

Due to its unique chemical structure, this compound can be used to develop fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and diagnosing diseases at the molecular level . The compound’s fluorine atoms enhance the fluorescence properties, making it a valuable tool in bioimaging.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable boron-oxygen bonds makes it useful in creating complex drug molecules . This application is critical in the development of new medications with improved efficacy and safety profiles.

Safety and Hazards

Propiedades

IUPAC Name |

2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9B3F6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMDENYWDSJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)F)F)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9B3F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2848162.png)

![4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2848163.png)

![2-(4-chlorophenyl)-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2848165.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2848170.png)

amino]propanenitrile](/img/structure/B2848175.png)

![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)